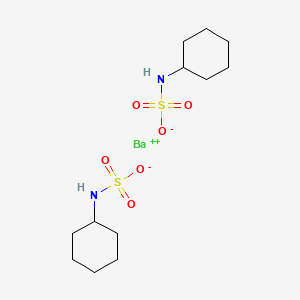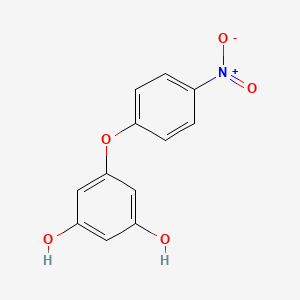
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and a phosphonium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Oxidation Reactions: Introduction of oxo groups through controlled oxidation reactions.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Phosphonium Formation: Incorporation of the phosphonium center through reactions with phosphine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane involves its interaction with molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The phosphonium center may interact with cellular components, affecting signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid: Shares similar functional groups but differs in structure and applications.
4,8-Dihydroxy-17-methoxy-10-oxo-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-14-yl hydrogen sulfate: Another compound with multiple hydroxyl and oxo groups.
Uniqueness
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is unique due to its specific combination of functional groups and the presence of a phosphonium center, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40695-90-7 |
|---|---|
Fórmula molecular |
C12H26O7P+ |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
bis[3-(3-hydroxypropoxy)propoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c13-5-1-7-16-9-3-11-18-20(15)19-12-4-10-17-8-2-6-14/h13-14H,1-12H2/q+1 |
Clave InChI |
ZDKJFHUSYUPYHY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COCCCO[P+](=O)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
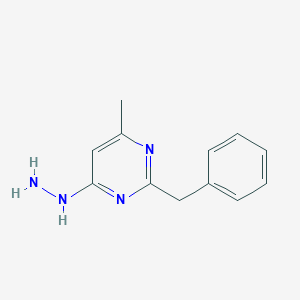
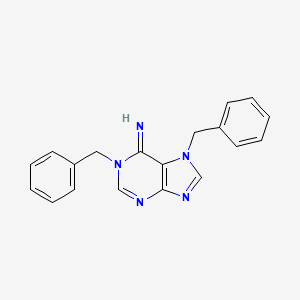
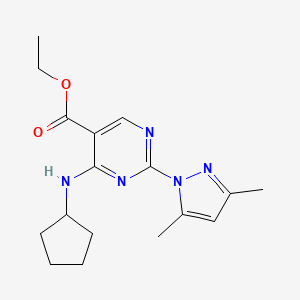
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
